molecular formula C11H8F2N2OS B12837693 3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide

3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide

Katalognummer: B12837693
Molekulargewicht: 254.26 g/mol
InChI-Schlüssel: PZBDBVUTOMOAOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide is a compound that has garnered significant interest in various fields of research due to its unique chemical structure and properties. This compound features a difluoromethyl group attached to a pyridine ring, which is further connected to a thienyl group through a carboxamide linkage. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s chemical behavior and biological activity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a wide range of difluoromethylated derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide is unique due to its specific combination of the difluoromethyl group with the pyridine and thienyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C11H8F2N2OS

Molekulargewicht

254.26 g/mol

IUPAC-Name

3-(difluoromethyl)-N-thiophen-3-ylpyridine-2-carboxamide

InChI

InChI=1S/C11H8F2N2OS/c12-10(13)8-2-1-4-14-9(8)11(16)15-7-3-5-17-6-7/h1-6,10H,(H,15,16)

InChI-Schlüssel

PZBDBVUTOMOAOH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)C(=O)NC2=CSC=C2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.